molecular formula C13H16N4O2S B5554901 1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine

1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine

Cat. No. B5554901
M. Wt: 292.36 g/mol
InChI Key: PVQUOSZTHGQZDA-UHFFFAOYSA-N
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Description

The compound “1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine” is a complex organic molecule that contains several functional groups and rings, including a furyl group, a 1,2,4-triazole ring, a thioacetyl group, and a piperidine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, 1,3,4-oxadiazoles can be synthesized by the condensation between appropriately substituted amides and carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the furyl group would contribute to the aromaticity of the molecule . The piperidine ring, being a six-membered ring with one nitrogen atom, would add to the structural complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. The furyl group, the 1,2,4-triazole ring, and the thioacetyl group could potentially undergo various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar 1,2,4-triazole ring and the thioacetyl group could impact its solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some 1,2,4-triazole derivatives have been found to possess anti-inflammatory and analgesic activity .

properties

IUPAC Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-11(17-6-2-1-3-7-17)9-20-13-14-12(15-16-13)10-5-4-8-19-10/h4-5,8H,1-3,6-7,9H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQUOSZTHGQZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NNC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

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